molecular formula C5H7N3O2S B13111429 Ethyl 1,2,3-thiadiazol-4-ylcarbamate CAS No. 4100-29-2

Ethyl 1,2,3-thiadiazol-4-ylcarbamate

Cat. No.: B13111429
CAS No.: 4100-29-2
M. Wt: 173.20 g/mol
InChI Key: CBFRLNIFUGURTG-UHFFFAOYSA-N
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Description

Ethyl 1,2,3-thiadiazol-4-ylcarbamate is a chemical compound with the molecular formula C5H7N3O2S It is a member of the thiadiazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,2,3-thiadiazol-4-ylcarbamate typically involves the reaction of ethyl carbamate with a thiadiazole derivative. One common method is the cyclization of ethyl carbamate with thiosemicarbazide under acidic conditions, followed by oxidation to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2,3-thiadiazol-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 1,2,3-thiadiazol-4-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory diseases.

    Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1,2,3-thiadiazol-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes, leading to antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 1,2,3-thiadiazol-4-ylcarbamate: Similar in structure but with a benzyl group instead of an ethyl group.

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

Uniqueness

Ethyl 1,2,3-thiadiazol-4-ylcarbamate is unique due to its specific ethyl group, which may influence its solubility, reactivity, and biological activity compared to other thiadiazole derivatives. Its unique properties make it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

4100-29-2

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

ethyl N-(thiadiazol-4-yl)carbamate

InChI

InChI=1S/C5H7N3O2S/c1-2-10-5(9)6-4-3-11-8-7-4/h3H,2H2,1H3,(H,6,9)

InChI Key

CBFRLNIFUGURTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CSN=N1

Origin of Product

United States

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